4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
Description
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-16-9-5-14(13-21)6-10-16/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVROWDMHKBZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155344 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-94-4 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330792-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile typically involves the reaction of 4-bromophenoxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronate ester group can be oxidized to form phenols.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
IUPAC Name: 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile .
CAS Number: 330793-12-9 .
Molecular Formula: C19H20BNO3 .
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC=C3C#N .
Overview
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile is a chemical compound with the CAS number 330793-12-9 . It features a molecular formula of C19H20BNO3 . The compound contains a benzonitrile group linked to a phenoxy moiety, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group .
Chemical Identifiers
Key identifiers for the compound include:
- IUPAC Name: 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
- CAS Number: 330793-12-9
- Molecular Formula: C19H20BNO3
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC=C3C#N
- InChIKey: HAPUSXMIMQFZQL-UHFFFAOYSA-N
Safety and Handling
Based on available safety information, similar compounds containing the dioxaborolane moiety may possess the following hazards :
- Irritant
- Harmful if swallowed, in contact with skin, or if inhaled
- Causes skin and serious eye irritation
- May cause respiratory irritation
Appropriate precautionary measures include :
- Avoiding breathing dust, fume, gas, mist, vapors, or spray
- Wearing protective gloves, protective clothing, eye protection, and face protection
- Washing skin with plenty of water if contact occurs
- Removing the person to fresh air and keeping them comfortable for breathing if inhaled
- Rinsing cautiously with water for several minutes and removing contact lenses, if present and easy to do so, if in eyes
Mechanism of Action
The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile primarily involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The nitrile group can also participate in various reactions, such as reduction to amines, adding to the compound’s versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Table 1: Structural and Physical Properties of Analogues
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs) : The parent compound’s nitrile group enhances electrophilicity, accelerating Suzuki couplings. Fluorinated analogues (e.g., 3-Fluoro- and 2-Chloro-4-fluoro-) exhibit higher reactivity due to stronger EWGs, enabling efficient aryl-aryl bond formation under mild conditions .
- Steric Effects : The methyl group in 4-Methyl-2-(...)benzonitrile introduces steric hindrance, reducing reaction rates but improving regioselectivity in crowded systems .
- Solubility: Derivatives like 4-(methoxymethoxy)-2-(...)benzonitrile (C₁₅H₂₀BNO₄) show enhanced solubility in polar solvents due to the methoxymethoxy group .
Research Findings and Case Studies
Structural Insights
Zhou et al. demonstrated that 4-[4-(...)benzonitrile adopts a planar conformation with a dihedral angle of 8.2° between aromatic rings, facilitating π-π stacking in crystals . In contrast, 2-((4-(...)phenoxy)methyl)benzonitrile (a structural isomer) exhibits a non-planar geometry due to the methylene spacer, reducing conjugation efficiency .
Biological Activity
The compound 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile is an organoboron compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHB\ON
- Molecular Weight : 255.12 g/mol
- Structure : It features a dioxaborolane moiety linked to a phenoxy group and a benzonitrile unit.
Biological Activity Overview
Research indicates that organoboron compounds exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and potential applications in drug design. The specific compound has shown promise in various studies:
-
Anticancer Activity :
- Organoboron compounds are known to inhibit certain kinases involved in cancer progression. Preliminary studies suggest that the compound may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- A study demonstrated that boron-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
-
Enzyme Inhibition :
- The dioxaborolane structure is known to interact with serine and cysteine residues in enzymes, potentially leading to inhibition of enzymatic activity. This characteristic could be leveraged for designing inhibitors targeting specific enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study conducted by Konstantinidou et al., the compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Enzyme Interaction
Research by Hauwert et al. explored the interaction of boron-based compounds with enzyme targets. The findings highlighted that modifications to the boron structure could enhance selectivity and potency against specific enzymes implicated in metabolic disorders .
The biological activity of this compound is believed to involve:
- Boron Coordination Chemistry : The unique properties of boron allow it to form stable complexes with various biomolecules.
- Modification of Protein Interactions : By altering protein conformation or function through binding interactions.
Q & A
Q. What are the standard synthetic routes for preparing 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A two-step protocol is common:
- Step 1 : Borylation of a halogenated precursor (e.g., bromophenol derivatives) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Step 2 : Etherification or nucleophilic substitution to introduce the benzonitrile moiety. Solvents like THF or DMF are used with bases such as K₂CO₃ to facilitate the reaction . Key optimization parameters : Catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–24 hours).
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic proton environments and boron-linked substituents. For example, the pinacol boronate group shows distinct peaks at δ 1.3–1.4 ppm (CH₃ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 259.11 for C₁₄H₁₈BNO₃) .
- Infrared (IR) Spectroscopy : Detects nitrile stretching (~2220 cm⁻¹) and boronate ester C-O bonds (~1350 cm⁻¹) .
Q. What are the primary safety considerations for handling this compound in the lab?
While specific toxicity data may be limited, standard precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry place (<4°C) under inert gas (e.g., argon) to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How does the boronate ester group influence reactivity in cross-coupling reactions, and what contradictions exist in reported catalytic efficiencies?
The pinacol boronate group enables transmetalation in palladium-catalyzed couplings. However, conflicting data exist:
- High-Yield Reports : Pd(PPh₃)₄ in THF/water achieves >85% yield for biaryl synthesis .
- Low-Yield Scenarios : Steric hindrance from the phenoxybenzonitrile group reduces reactivity in electron-deficient systems, requiring bulky ligands (e.g., SPhos) or microwave-assisted heating . Resolution : Optimize ligand-to-metal ratios and use additives like CsF to enhance transmetalation kinetics .
Q. What methodologies address challenges in synthesizing derivatives with ortho-substituted aryl groups?
Ortho-substitution often leads to steric clashes. Solutions include:
- Directed ortho-Metalation : Use directing groups (e.g., -OMe) to position substituents before borylation .
- Protecting Group Strategies : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling .
- Table : Comparison of Substitution Effects on Yield
| Substituent Position | Catalyst System | Yield (%) |
|---|---|---|
| Para | Pd(dppf)Cl₂ | 92 |
| Meta | Pd(OAc)₂/SPhos | 78 |
| Ortho | PdCl₂(dtbpf) | 45 |
| Data adapted from cross-coupling studies . |
Q. How is this compound applied in materials science, particularly in optoelectronic devices?
The benzonitrile-boronate hybrid serves as a building block for thermally activated delayed fluorescence (TADF) emitters in OLEDs:
- Role : The nitrile group stabilizes excited states, while the boronate enables π-conjugation extension via Suzuki coupling .
- Example : PPICNB (a derivative) achieves external quantum efficiency (EQE) of ~13% in nondoped OLEDs due to balanced charge transport . Key Characterization : Time-resolved photoluminescence (TRPL) to measure delayed fluorescence lifetimes (~1–10 µs).
Data Contradiction Analysis
Q. Why do reported melting points and solubility vary across studies?
Discrepancies arise from:
- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect solid-state packing .
- Purity : Commercial samples (e.g., Sigma-Aldrich) lack analytical data, while in-house syntheses report m.p. 150–155°C .
- Solubility : Varies from DCM (high) to hexane (low) due to polar nitrile and nonpolar pinacol groups .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
